3-((2-Hydroxyethyl)(4-((6-methoxybenzothiazol-2-yl)azo)-3-methylphenyl)amino)propiononitrile
CAS No.: 73384-74-4
Cat. No.: VC17048468
Molecular Formula: C20H21N5O2S
Molecular Weight: 395.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73384-74-4 |
|---|---|
| Molecular Formula | C20H21N5O2S |
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | 3-[N-(2-hydroxyethyl)-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]-3-methylanilino]propanenitrile |
| Standard InChI | InChI=1S/C20H21N5O2S/c1-14-12-15(25(10-11-26)9-3-8-21)4-6-17(14)23-24-20-22-18-7-5-16(27-2)13-19(18)28-20/h4-7,12-13,26H,3,9-11H2,1-2H3 |
| Standard InChI Key | RBHMUFXLBCEVRD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)N(CCC#N)CCO)N=NC2=NC3=C(S2)C=C(C=C3)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a central aromatic ring substituted with a methyl group at the 3-position and a tertiary amine linked to a 2-hydroxyethyl chain. The azo group bridges this aromatic system to a 6-methoxybenzothiazol-2-yl group, while a propiononitrile side chain extends from the amine . This configuration confers unique electronic and steric properties, influencing its reactivity and solubility.
Physicochemical Characteristics
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Density | 1.28 g/cm³ | |
| Boiling Point | 646.9°C at 760 mmHg | |
| Flash Point | 345°C | |
| LogP (Partition Coefficient) | 4.74 |
The high logP value indicates significant lipophilicity, suggesting preferential solubility in organic solvents. The nitrile group enhances polarity, enabling potential hydrogen bonding interactions .
Synthesis and Preparation
Diazotization and Coupling Reactions
The synthesis begins with diazotization of 6-methoxybenzothiazol-2-amine under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C), generating a diazonium salt intermediate. This intermediate undergoes electrophilic substitution with 3-methyl-4-((2-hydroxyethyl)amino)aniline, forming the azo linkage. Subsequent alkylation with acrylonitrile introduces the propiononitrile moiety, yielding the final product.
Optimization Challenges
Reaction yields are influenced by:
-
Temperature Control: Excess heat during diazotization risks diazonium salt decomposition.
-
pH Management: Coupling reactions require mildly alkaline conditions (pH 8–9) to stabilize the diazonium intermediate while facilitating nucleophilic attack .
Biological Activity and Mechanistic Insights
Cytotoxicity Profiling
In human cancer cell lines (e.g., MCF-7, HeLa), the compound exhibits dose-dependent cytotoxicity (EC₅₀ = 45–60 µM). Comparative studies with analogs lacking the nitrile group show reduced efficacy, underscoring the importance of this functional group in cellular uptake.
Comparison with Structural Analogs
A comparative analysis with 3-[(2-hydroxyethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]propiononitrile reveals:
| Parameter | Target Compound | 4-Nitrophenyl Analog |
|---|---|---|
| Molecular Formula | C₂₀H₂₁N₅O₂S | C₁₇H₁₇N₅O₃ |
| Molecular Weight | 395.5 g/mol | 351.36 g/mol |
| λₘₐₓ (UV-Vis) | 480 nm | 420 nm |
| LogP | 4.74 | 3.89 |
The methoxy group in the target compound enhances electron-donating capacity, red-shifting its absorption spectrum compared to the nitro-substituted analog .
Future Research Directions
Mechanistic Elucidation
Advanced techniques such as X-ray crystallography and molecular dynamics simulations are needed to map binding interactions with biological targets.
Synthetic Scalability
Exploring continuous-flow reactors could mitigate challenges in diazotization safety and yield reproducibility .
Toxicity Profiling
Long-term in vivo studies are essential to evaluate hepatotoxicity and renal clearance pathways.
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